Comparative Brain Muscarinic Receptor Affinity: Metixene Versus Atropine and In-Class Agents
Metixene demonstrates intermediate affinity for rat brain cortical muscarinic receptors compared to other anticholinergic antiparkinsonian agents. In a direct comparative study using [³H]quinuclidinyl benzilate (QNB) binding, Metixene exhibited an IC₅₀ of 0.055 μM (55 nM), which is 4-fold more potent than atropine (IC₅₀ = 0.22 μM) but 6.5-fold less potent than biperiden (IC₅₀ = 0.0084 μM) [1].
| Evidence Dimension | Brain muscarinic receptor affinity (IC₅₀, μM) |
|---|---|
| Target Compound Data | IC₅₀ = 0.055 μM (55 nM) |
| Comparator Or Baseline | Atropine (IC₅₀ = 0.22 μM); Biperiden (IC₅₀ = 0.0084 μM); Benztropine (IC₅₀ = 0.020 μM); Trihexyphenidyl (IC₅₀ = 0.026 μM); Procyclidine (IC₅₀ = 0.07 μM) |
| Quantified Difference | 4-fold higher affinity than atropine; 6.5-fold lower affinity than biperiden; ~2.7-fold lower than benztropine; ~2.1-fold lower than trihexyphenidyl; 1.3-fold higher than procyclidine |
| Conditions | Rat brain cortical membrane homogenates; [³H]QNB radioligand binding assay; 25°C incubation; 60 min equilibration |
Why This Matters
Intermediate receptor affinity informs potency expectations and dose selection relative to stronger (biperiden) or weaker (atropine, procyclidine) alternatives in experimental designs.
- [1] Syvälahti EKG, Kunelios R, Laurén L. Effects of Antiparkinsonian Drugs on Muscarinic Receptor Binding in Rat Brain, Heart and Lung. Pharmacology & Toxicology. 1988;62:90-94. View Source
